2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide is an organic compound with a molecular formula of C9H10ClN2O3S It is a derivative of acetamide and contains both chloro and sulfamoylmethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide typically involves the reaction of 4-(sulfamoylmethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfamoylmethyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of glaucoma and other conditions.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in intraocular pressure, making it useful in the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-sulfamoylphenyl)acetamide
- 2-chloro-N-(4-methylsulfanylphenyl)acetamide
- 2-chloro-N-(4-methoxyphenyl)acetamide
Uniqueness
2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfamoylmethyl group, in particular, enhances its solubility and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-5-9(13)12-8-3-1-7(2-4-8)6-16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGCRZBBBOUVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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